![molecular formula C18H21ClN4O B5533411 N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)
N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
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Description
The study of complex organic compounds often involves detailed exploration of their synthesis, molecular structure, and both their physical and chemical properties. Compounds like "N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide" are typically analyzed for their potential as pharmacological agents, involving intricate synthetic routes and comprehensive property analyses to understand their behavior in biological systems.
Synthesis Analysis
The synthesis of complex organic molecules like the specified compound typically involves multiple steps, including the formation of the quinoline core, introduction of specific functional groups (e.g., chloro, methyl), and the final assembly of the molecule. Methods such as nucleophilic substitution reactions, condensation reactions, and the use of protecting groups are common (Rafi et al., 1995).
Molecular Structure Analysis
Determining the molecular structure involves spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. X-ray crystallography may also be employed to ascertain the compound's crystal structure, offering insights into molecular conformation and potential intermolecular interactions (Pellegatti et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds with biological targets, such as enzymes or receptors, is of particular interest. Studies often focus on understanding how these molecules interact at the molecular level, involving kinetic studies and reaction mechanism elucidation. The stability of the compound under physiological conditions is also crucial (Qian et al., 2007).
Physical Properties Analysis
Physical properties including solubility, melting point, and form (crystalline, amorphous) are determined using various analytical techniques. These properties are essential for understanding the compound's behavior in solution and its potential bioavailability (Karunajeewa et al., 2003).
Chemical Properties Analysis
The compound's chemical properties, such as pKa, logP/logD (partition coefficient), and reactivity towards hydrolysis or oxidation, are investigated to predict its stability, distribution, and metabolism within the body. These studies often involve in vitro assays and computational modeling (Levin et al., 1981).
Future Directions
properties
IUPAC Name |
N-[(E)-(2-chloro-6-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-5-6-16-14(9-13)10-15(18(19)21-16)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRZRMJPGGHMSS-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide |
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